REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([CH3:11])[C:8]([CH3:12])=[CH:7][C:5]=2[N:6]=1.[H][H]>[Pd]>[CH3:1][C:2]1[NH:3][C:4]2[CH2:10][CH:9]([CH3:11])[CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC=1NC2=C(N1)C=C(C(=C2)C)C
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Name
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glacial acid
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Quantity
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60 mL
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Type
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solvent
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Smiles
|
|
Name
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|
Quantity
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2 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution is filtrated over celite
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Type
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WASH
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Details
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washed with glacial acid
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Type
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CUSTOM
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Details
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The solvent is evaporated under vacuum, 10 ml water and sodium hydroxid solution
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Type
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ADDITION
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Details
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are added the solution to a pH of 9-10
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Type
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FILTRATION
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Details
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The precipitate is filtrated
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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The precipitate is dissolved in ethyl acetate/dichlor-methane
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Type
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EXTRACTION
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Details
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extracted with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtrated
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Diethylether is added
|
Type
|
FILTRATION
|
Details
|
the crystalls are filtrated
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(N1)CC(C(C2)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |